N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide
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Overview
Description
N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide, also known as compound 1, is a novel thiazole derivative that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, making it a potential candidate for further research in the field of drug discovery.
Mechanism Of Action
The exact mechanism of action of N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide 1 is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of various diseases.
Biochemical And Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In a study published in the Journal of Biomolecular Structure and Dynamics, N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide 1 was found to interact with the active site of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism. This interaction may lead to the inhibition of DPP-4 activity and the regulation of blood glucose levels.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide 1 in lab experiments is its high potency and selectivity. This makes it an ideal candidate for studying the mechanism of action of various enzymes and signaling pathways. However, one of the limitations of using N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide 1 is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide 1. One possible direction is to study its potential use as a therapeutic agent in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective derivatives of N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide 1 that can be used in clinical trials. Furthermore, the development of novel drug delivery systems may improve the bioavailability and pharmacokinetics of N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide 1, making it a more effective therapeutic agent.
Synthesis Methods
The synthesis of N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide 1 involves the reaction of 2-(4-fluorobenzyl)-1,3-thiazole-5-carboxylic acid with cyanomethyl triphenylphosphonium bromide in the presence of triethylamine. The reaction is carried out in acetonitrile at room temperature, and the resulting product is purified by column chromatography.
Scientific Research Applications
Compound 1 has been studied for its potential use as a therapeutic agent in various diseases such as cancer, diabetes, and inflammation. In a study published in the European Journal of Medicinal Chemistry, N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide 1 was found to inhibit the growth of human breast cancer cells in vitro. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide 1 has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS/c14-10-3-1-9(2-4-10)7-12-17-8-11(19-12)13(18)16-6-5-15/h1-4,8H,6-7H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYVHGPUFRFQDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=C(S2)C(=O)NCC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide |
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